3-phenylquinoline hydrochloride
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Overview
Description
3-Phenylquinoline hydrochloride is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by a quinoline core structure with a phenyl group attached at the third position and a hydrochloride salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylquinoline hydrochloride can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts. Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of microwave irradiation and solvent-free conditions has been explored to make the process more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as an antagonist of the p53 transcriptional activity, which plays a crucial role in regulating cellular responses to stress and DNA damage. By inhibiting p53, the compound can modulate cell cycle progression and apoptosis .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the phenyl group.
2-Phenylquinoline: Similar to 3-phenylquinoline but with the phenyl group at the second position.
4-Phenylquinoline: Another isomer with the phenyl group at the fourth position.
Uniqueness: 3-Phenylquinoline hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the phenyl group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
Properties
CAS No. |
1875-37-2 |
---|---|
Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-phenylquinoline;hydrochloride |
InChI |
InChI=1S/C15H11N.ClH/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14;/h1-11H;1H |
InChI Key |
IAISOQNGFKSOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
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